Predicted Lipophilicity and Permeability Differentiation: CAS 725217-83-4 vs. 3-(3-Methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (Most Potent Scaffold Analog)
The most potent analog from the 2016 BMCL study, 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (compound 18), has a calculated logP of approximately 3.0 and zero H-bond donors. CAS 725217-83-4, incorporating a 3,5-dihydroxyphenyl moiety instead of 3-methylphenyl, has a predicted logP of approximately 1.8–2.2 and two H-bond donors, based on the XLogP3 algorithm applied to the scaffold [1]. This logP reduction of ≥0.8 units and introduction of two H-bond donors is expected to reduce passive membrane permeability while enhancing aqueous solubility—a trade-off that may favor in vivo bioavailability for polar targets but reduce potency in cell-based assays due to lower intracellular accumulation [2].
| Evidence Dimension | Predicted logP (lipophilicity) and H-bond donor count |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.8–2.2 (XLogP3); HBD = 2 (3,5-dihydroxyphenyl); MW = 344.32 |
| Comparator Or Baseline | 3-(3-Methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (Compound 18): Predicted logP ≈ 3.0; HBD = 0; MW = 266.29 |
| Quantified Difference | ΔlogP ≥ −0.8; ΔHBD = +2 (target compound bears two additional phenolic -OH groups) |
| Conditions | Computational prediction (XLogP3 algorithm); structural comparison; no experimental logP or PAMPA data available for CAS 725217-83-4 |
Why This Matters
For procurement decisions, a lower predicted logP and the presence of phenolic -OH groups suggest CAS 725217-83-4 will exhibit different pharmacokinetic behavior from the most potent unsubstituted-phenyl analog, requiring distinct formulation strategies (e.g., need for solubility enhancement vs. permeability enhancement) that cannot be inferred from class-average properties.
- [1] da Silva Maia, A. F., et al. Synthesis, molecular properties prediction and cytotoxic screening of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones. Bioorg. Med. Chem. Lett. 2016, 26 (12), 2810–2816. (Computational logP and drug-likeness predictions for the scaffold; Table S1). View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. (Class-level: relationship between logP, HBD count, and permeability.) View Source
